molecular formula C16H22N2O B125241 Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL CAS No. 918625-33-9

Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL

Cat. No.: B125241
CAS No.: 918625-33-9
M. Wt: 258.36 g/mol
InChI Key: WTPZHVGWFTXKIG-XJKCOSOUSA-N
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Description

Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL is a complex organic compound characterized by its bicyclic structure and the presence of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, it serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .

Mechanism of Action

The mechanism of action of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The bicyclic structure provides conformational rigidity, enhancing the compound’s specificity and potency .

Properties

IUPAC Name

(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPZHVGWFTXKIG-XJKCOSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451388
Record name FT-0674196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918625-33-9
Record name FT-0674196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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